molecular formula C21H25NO2 B14059510 2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane CAS No. 102107-28-8

2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane

Katalognummer: B14059510
CAS-Nummer: 102107-28-8
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: RPCWBNGIMNMRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- is a chemical compound with the molecular formula C20H23NO2. It is known for its unique structure, which includes a piperidine ring substituted with a 2,2-diphenyl-1,3-dioxolan-4-yl group and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- typically involves the reaction of piperidine derivatives with 2,2-diphenyl-1,3-dioxolane. One common method includes the use of a piperidine precursor, which undergoes a nucleophilic substitution reaction with 2,2-diphenyl-1,3-dioxolane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piperidine, 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methyl- stands out due to its unique combination of a piperidine ring and a dioxolane moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

102107-28-8

Molekularformel

C21H25NO2

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-methylpiperidine

InChI

InChI=1S/C21H25NO2/c1-22-15-9-8-14-19(22)20-16-23-21(24-20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19-20H,8-9,14-16H2,1H3

InChI-Schlüssel

RPCWBNGIMNMRSU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.